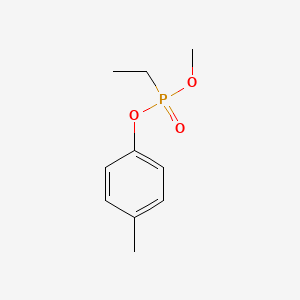
Phosphonic acid, ethyl-, methyl p-tolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ethyl-, methyl p-tolyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ethyl-, methyl p-tolyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with methyl iodide yields dimethyl methylphosphonate .
Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Michaelis-Arbuzov reaction is widely used due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ethyl-, methyl p-tolyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohols .
Scientific Research Applications
Phosphonic acid, ethyl-, methyl p-tolyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, ethyl-, methyl p-tolyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial for its biological activity. In medicinal chemistry, it acts as a stable bioisostere for phosphate, allowing it to mimic the behavior of phosphate in biological systems .
Comparison with Similar Compounds
Phosphonic acid, ethyl-, methyl p-tolyl ester is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Dimethyl methylphosphonate: Another phosphonate ester with similar reactivity but different applications.
Bisphosphonates: Used in the treatment of osteoporosis, these compounds have two phosphonate groups and exhibit different biological activities.
Aminophosphonates: Contain an amine group and are used as chelating agents and in medicinal chemistry.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications .
Properties
CAS No. |
33232-85-8 |
|---|---|
Molecular Formula |
C10H15O3P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
1-[ethyl(methoxy)phosphoryl]oxy-4-methylbenzene |
InChI |
InChI=1S/C10H15O3P/c1-4-14(11,12-3)13-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
CASOOGVFSAQCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















